4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-
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Overview
Description
2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6,8-dimethyl-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4H-chromen-4-one
- 6,8-Dimethyl-4H-chromen-4-one
- 2-(4-Hydroxyphenyl)-6,8-dimethyl-4H-chromen-4-one
Uniqueness
2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one stands out due to its unique combination of methoxy and dimethyl substituents, which enhance its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
88952-91-4 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
XUPZZVYNYOFPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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